molecular formula C7H8N2S B193387 2-Methylpyridine-4-carbothioamide CAS No. 3390-77-0

2-Methylpyridine-4-carbothioamide

Cat. No. B193387
CAS RN: 3390-77-0
M. Wt: 152.22 g/mol
InChI Key: WPZPVMMGTQFGJI-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-carbothioamide is a chemical compound with the CAS Number: 3390-77-0 . It has a molecular weight of 152.22 . The IUPAC name for this compound is 2-methyl-4-pyridinecarbothioamide .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The InChI Code for 2-Methylpyridine-4-carbothioamide is 1S/C7H8N2S/c1-5-4-6 (7 (8)10)2-3-9-5/h2-4H,1H3, (H2,8,10) . The InChI key is WPZPVMMGTQFGJI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 2-methylpyridines involves a reaction that proceeds with a high degree of selectivity, producing α-methylated pyridines . This reaction involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .


Physical And Chemical Properties Analysis

2-Methylpyridine-4-carbothioamide is a powder with a melting point of 186-187 .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

  • Vibrational Spectroscopy and Molecular Structure Analysis: Studies have utilized Fourier transform Raman and Fourier transform infrared spectra to investigate the structure of compounds similar to 2-Methylpyridine-4-carbothioamide, such as 2-ethylpyridine-4-carbothioamide. These analyses provide insights into the molecular structure and vibrational frequencies, aiding in understanding the chemical activity of the molecule (Muthu, Ramachandran, & Uma maheswari, 2012).

Antifungal and Antimicrobial Applications

  • Potential Antifungal Agents: Certain derivatives of 2-alkylthiopyridine-4-carbothioamides, closely related to 2-Methylpyridine-4-carbothioamide, have demonstrated fair inhibitory activity against yeasts and dermatophytes, highlighting their potential as antifungal agents (Klimesová, Otčenášek, & Waisser, 1996).

Antitumor Activity

  • Inhibition of Ribonucleotide Reductase in Cancer Cells: Certain compounds such as 2,2'-bipyridyl-6-carbothioamide, related to 2-Methylpyridine-4-carbothioamide, have been studied for their antitumor activity, particularly through the inhibition of ribonucleotide reductase, a key enzyme in proliferating cells (Nocentini & Barzi, 1997).

Spectroscopic Characterization and Chemical Analysis

  • Spectroscopic Characterization of Derivatives: Synthesized derivatives of 2-Methylpyridine-4-carbothioamide have been characterized by various spectroscopic methods, providing valuable information on their molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding their chemical behavior (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).

Applications in Biochemical and Molecular Studies

  • Photo-degradation of DNA with Carbothioamide Complexes: Research has been conducted on carbothioamide ruthenium (II) complexes, which show potential for binding with DNA and causing photo-degradation. Such studies are significant for understanding the interaction of these compounds with genetic material (Muthuraj & Umadevi, 2018).

Safety And Hazards

The safety information for 2-Methylpyridine-4-carbothioamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZPVMMGTQFGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388208
Record name 2-Methyl-4-pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-4-carbothioamide

CAS RN

3390-77-0
Record name 2-Methyl-4-pyridinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-4-carbothioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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